3-(Methylamino)butanoic acid hydrochloride is a chemical compound that plays a significant role in various fields, including organic synthesis, medicinal chemistry, and biochemical research. It has garnered attention due to its potential applications in treating neurological disorders and its utility as a building block in the synthesis of more complex molecules. The compound is classified as an amino acid derivative and is commonly used in pharmaceutical research.
The compound can be identified by its IUPAC name, 3-(methylamino)butanoic acid hydrochloride, and its molecular formula, C₅H₁₂ClNO₂. It is also associated with the CAS number 167222-94-8. As an amino acid derivative, it falls under the category of organic compounds known for containing both amine and carboxylic acid functional groups. This classification allows it to participate in various biochemical reactions and interactions within biological systems.
The synthesis of 3-(methylamino)butanoic acid hydrochloride typically involves several steps, with the most common method being the reaction of 3-aminobutanoic acid with methylating agents under controlled conditions.
Industrial production often utilizes automated reactors to ensure consistency and purity, adhering to strict quality control measures to meet pharmaceutical standards .
3-(Methylamino)butanoic acid hydrochloride features a branched structure characterized by a central butanoic acid backbone with a methylamino group at the third carbon position.
This structure allows the compound to engage in various chemical interactions typical of amino acids.
3-(Methylamino)butanoic acid hydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions:
The mechanism of action for 3-(methylamino)butanoic acid hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. This compound has been studied for its ability to modulate neurotransmitter release, particularly in relation to pain pathways and inflammation.
Research indicates that this compound interacts with phospholipase A2 enzymes, which are crucial for hydrolyzing phospholipids to release arachidonic acid—a precursor for inflammatory mediators like prostaglandins. Its modulation of neurotransmitter activity suggests potential therapeutic applications in treating conditions such as epilepsy and neuropathic pain.
Relevant data from PubChem indicates that this compound exhibits irritant properties upon contact with skin or eyes .
3-(Methylamino)butanoic acid hydrochloride has diverse applications across several scientific domains:
Biocatalytic methods enable efficient enantioselective synthesis of 3-(methylamino)butanoic acid precursors. The hydantoinase-carbamoylase enzymatic system achieves >99% enantiomeric excess by processing racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione through sequential enzymatic hydrolysis. This system operates under mild conditions (30–37°C, pH 7.0–7.5) without requiring heavy metal catalysts, yielding 85–90% of the target chiral amine intermediate [3] [8] .
Table 1: Biocatalytic Systems for Enantioselective Synthesis
Enzyme System | Substrate | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Hydantoinase-Carbamoylase | 5-[2-phenylethyl]-imidazolidine-2,4-dione | 30–37°C | >99 | 85–90 |
Leucine Dehydrogenase | Trimethyl pyruvate analogue | 25–30°C | >98 | 70–85 |
Engineered Transaminases | β-keto acid precursors | 35–40°C | 95–99 | 80–92 |
An alternative reductive amination pathway employs leucine dehydrogenase with cofactor regeneration (NADH/NAD⁺), converting β-keto acid precursors to (R)-3-(methylamino)butanoic acid precursors at 25–30°C. This method achieves >98% enantiomeric excess but requires optimization of cofactor recycling efficiency to reduce production costs [8] [10]. Recent advances utilize pyridoxal phosphate-dependent enzymes for C–C bond formation, enabling direct biosynthesis from glycine and acetaldehyde derivatives via radical-based mechanisms [10].
Kinetic resolution using immobilized lipases provides exceptional stereoselectivity for isolating (R)-enantiomers. Candida antarctica lipase B (CAL-B) immobilized on epoxy-functionalized silica demonstrates superior performance in methanolysis reactions, preferentially hydrolyzing the (S)-ester enantiomer from racemic mixtures. This process achieves 98% enantiomeric excess with a high turnover number (10,000–50,000) and maintains stability over 15 reaction cycles [8] [10].
Critical parameters for optimization include:
Table 2: Resolution Efficiency of Lipase Systems
Lipase Source | Substrate | E-value | ee_product (%) | Reaction Time (h) |
---|---|---|---|---|
Candida antarctica B | Ethyl 3-aminobutanoate | >200 | 98 | 8–12 |
Pseudomonas fluorescens | Methyl ester analogue | 85 | 92 | 24 |
Thermomyces lanuginosus | Butyl ester derivative | 120 | 95 | 18 |
Sulfopropylated cyclodextrins serve as chiral selectors in capillary electrophoresis, resolving β-methyl amino acid enantiomers through host-guest interactions. Sulfopropylated-β-cyclodextrin (DS = 7–10) achieves baseline separation of stereoisomers in 20 kV electrophoretic runs within 2–6 hours, proving essential for analytical-scale purity validation [8] .
Asymmetric hydrogenation using chiral catalysts enables direct stereocontrol during carbon-nitrogen bond formation. Rhodium-DuPhos complexes catalyze the hydrogenation of enol esters with 1–10 atm H₂ pressure at 25–50°C, achieving >98% ee and 80–95% yield. The reaction mechanism involves substrate coordination through a chelating oxygen-nitrogen motif, where the chiral environment created by (R,R)-DuPhos ligand dictates stereoselectivity .
Aziridine ring-opening provides an alternative route:
Table 3: Comparative Analysis of Stereoselective Methods
Methodology | Catalyst/Ligand | Temperature | ee (%) | Yield (%) | Scalability |
---|---|---|---|---|---|
Rh-DuPhos hydrogenation | (R,R)-DuPhos | 25–50°C | >98 | 80–95 | High |
Aziridine ring-opening | BF₃·OEt₂ | 0–25°C | >99* | 75–84 | Medium |
Palladium-GF-Phos catalysis | GF-Phos ligand | 60–80°C | >90 | 70–85 | Medium |
Chiral auxiliary approach | S-1-Phenylethylamine | −78°C to RT | 90–95 | 60–72 | Low |
*diastereomeric excessOrthogonal protection strategies prevent unwanted side reactions:
Hydrochloride salt crystallization represents the final critical step in API-grade compound production. Ethanol/ethyl acetate mixtures (1:3 v/v) provide optimal crystal growth conditions, yielding 95% pure hydrochloride salt with <0.5% residual solvents. Antisolvent crystallization using diethyl ether induces rapid nucleation, producing micron-sized particles with uniform morphology essential for bioavailability .
Reaction parameters for salt formation:
Table 4: Hydrochloride Salt Characterization Data
Property | Ethanol/Ethyl Acetate | Isopropanol | Acetonitrile | Optimal Range |
---|---|---|---|---|
Particle Size (μm) | 20–50 | 50–100 | 5–15 | 10–60 |
Residual Solvent (ppm) | <200 | <500 | <1000 | <600 |
Crystal Habit | Plate-like | Needles | Agglomerates | Uniform plates |
Hygroscopicity | Low | Moderate | High | Low |
Molecular descriptors predict salt stability:
Process analytical technology (PAT) tools enable real-time monitoring:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7